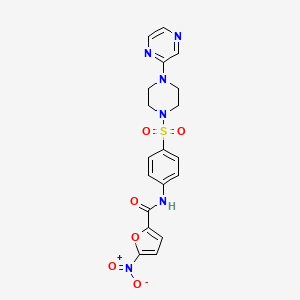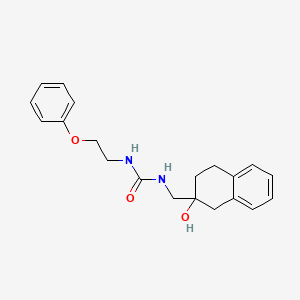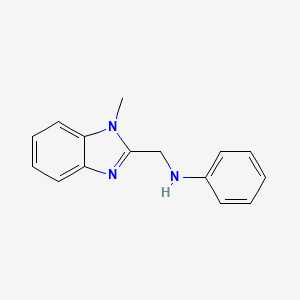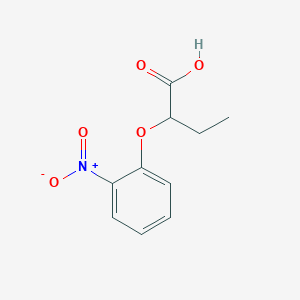
methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound featuring a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the ethylthio group: This step involves the alkylation of the thiadiazole ring with an ethyl halide.
Synthesis of the dihydroisoquinoline core: This can be synthesized via a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling of the two fragments: The thiadiazole and dihydroisoquinoline fragments are coupled through a carbamoylation reaction, typically using a carbamoyl chloride derivative.
Final esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its structural features suggest it could act as an inhibitor or modulator of certain biological pathways.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The presence of the thiadiazole ring and the dihydroisoquinoline core suggests it might have activity against certain diseases, possibly acting as an antimicrobial or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring could interact with metal ions or other cofactors, while the dihydroisoquinoline core might fit into hydrophobic pockets of proteins.
相似化合物的比较
Similar Compounds
Methyl 1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methylthio group instead of an ethylthio group.
Methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the ethylthio group, the thiadiazole ring, and the dihydroisoquinoline core, along with the fluorine atom, gives this compound distinct chemical and biological properties. These features may confer specific reactivity and biological activity that are not present in similar compounds.
This article provides a comprehensive overview of methyl 1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
methyl 1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S2/c1-3-25-15-20-19-14(26-15)18-13(22)12-11-8-10(17)5-4-9(11)6-7-21(12)16(23)24-2/h4-5,8,12H,3,6-7H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUFJDMIRXUQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/new.no-structure.jpg)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)

![N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2664961.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B2664962.png)


